Benzylbis(diethylamino)phosphine sulfide
Description
Benzylbis(diethylamino)phosphine sulfide is a tertiary phosphine sulfide characterized by a central phosphorus atom bonded to a benzyl group, two diethylamino groups, and a sulfur atom. Its molecular formula is inferred as C₁₃H₂₆N₃PS, with the diethylamino substituents acting as strong electron-donating groups, enhancing the nucleophilicity of the phosphorus center. This compound is primarily utilized in coordination chemistry as a ligand for transition metals and as an intermediate in organophosphorus synthesis. While direct spectral data for this specific compound are absent in the provided evidence, its structural analogs offer insights into its properties, such as 31P NMR shifts (estimated range: 30–40 ppm) and fragmentation patterns in mass spectrometry .
Properties
CAS No. |
183874-07-9 |
|---|---|
Molecular Formula |
C15H27N2PS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[benzyl(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H27N2PS/c1-5-16(6-2)18(19,17(7-3)8-4)14-15-12-10-9-11-13-15/h9-13H,5-8,14H2,1-4H3 |
InChI Key |
DCEFAVDHYMDUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(CC1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(diethylamino)phosphine sulfide typically involves the reaction of benzyl chloride with diethylamine to form benzylbis(diethylamino)phosphine, which is then treated with sulfur to yield the desired phosphine sulfide. The reaction conditions often include the use of solvents such as toluene and temperatures around 90°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzylbis(diethylamino)phosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as tris(dimethylamino)phosphine for reduction, and Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Scientific Research Applications
Benzylbis(diethylamino)phosphine sulfide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals.
Industry: It is used in the production of functional materials, organocatalysts, and ligands.
Mechanism of Action
The mechanism of action of Benzylbis(diethylamino)phosphine sulfide involves its interaction with molecular targets through its phosphine sulfide group. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used. The compound’s reactivity is largely influenced by the presence of the sulfur atom, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Phosphine Derivatives
Key Observations :
- Electronic Effects: The diethylamino groups in the target compound donate electrons more strongly than the 4-chlorophenyl groups in Benzylbis(4-chlorophenyl)phosphine oxide, leading to a higher 31P NMR shift (sulfides typically exhibit upfield shifts compared to oxides) .
Reactivity and Functional Group Influence
- Phosphine Oxide vs. Sulfide : Phosphine oxides (e.g., Benzylbis(α-hydroxybenzyl)phosphine oxide from ) undergo unique redox reactions due to hydroxyl group participation in hydrogen bonding. In contrast, sulfides like the target compound lack such groups, favoring instead nucleophilic substitution or metal coordination .
- Substituent-Driven Toxicity: Tris(1-aziridinyl)phosphine sulfide is classified as hazardous (), likely due to the reactive aziridinyl rings.
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